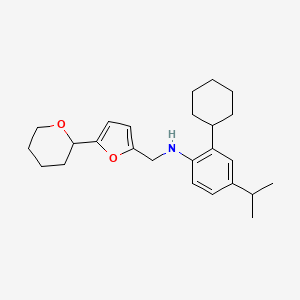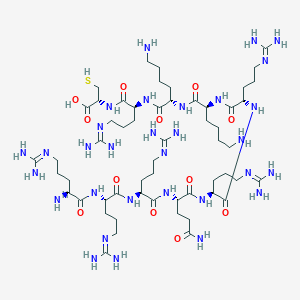
Thalidomide-NH-C13-NH2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-NH-C13-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness, which later became infamous for causing severe birth defects. Thalidomide-NH-C13-NH2 (hydrochloride) is a cereblon ligand used in the recruitment of CRBN protein, making it a valuable component in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-C13-NH2 (hydrochloride) involves the modification of the thalidomide structure to introduce the NH-C13-NH2 group. This process typically includes the following steps:
Starting Material: Thalidomide is used as the starting material.
Functional Group Introduction: The NH-C13-NH2 group is introduced through a series of chemical reactions, including amide bond formation and subsequent modifications.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of Thalidomide-NH-C13-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide are modified using automated reactors to introduce the NH-C13-NH2 group.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
Thalidomide-NH-C13-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
科学的研究の応用
Thalidomide-NH-C13-NH2 (hydrochloride) has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用機序
Thalidomide-NH-C13-NH2 (hydrochloride) exerts its effects by recruiting the CRBN protein, a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The compound’s mechanism of action involves binding to the cereblon protein, which then interacts with the target protein, leading to its degradation via the proteasome pathway .
類似化合物との比較
Similar Compounds
Thalidomide-4-O-C13-NH2 hydrochloride: Another cereblon ligand used in PROTAC synthesis.
Thalidomide-5-O-C13-NH2 hydrochloride: Similar in structure and function, used for recruiting CRBN protein.
Thalidomide-NH-C5-NH2 hydrochloride: A variant with a shorter chain, also used in PROTAC synthesis.
Uniqueness
Thalidomide-NH-C13-NH2 (hydrochloride) is unique due to its specific structural modifications, which enhance its binding affinity and specificity for the CRBN protein. This makes it a valuable tool in targeted protein degradation research and therapeutic development .
特性
分子式 |
C26H39ClN4O4 |
|---|---|
分子量 |
507.1 g/mol |
IUPAC名 |
4-(13-aminotridecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C26H38N4O4.ClH/c27-17-10-8-6-4-2-1-3-5-7-9-11-18-28-20-14-12-13-19-23(20)26(34)30(25(19)33)21-15-16-22(31)29-24(21)32;/h12-14,21,28H,1-11,15-18,27H2,(H,29,31,32);1H |
InChIキー |
YWXXCTSDQVUVDW-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


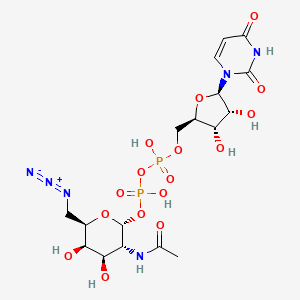

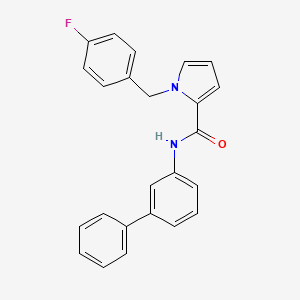

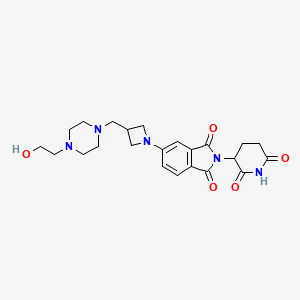
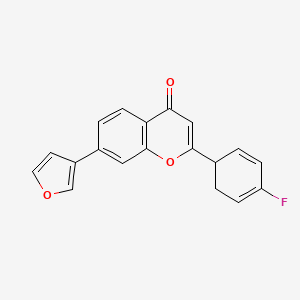
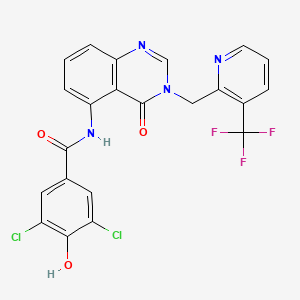
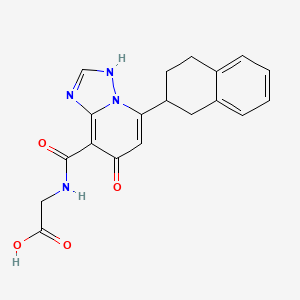
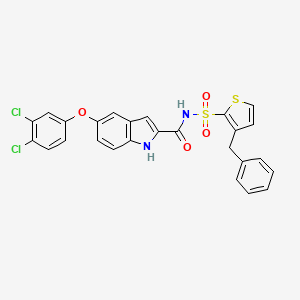
![[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol](/img/structure/B12380108.png)

